molecular formula C13H25BO2 B13587240 4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13587240
M. Wt: 224.15 g/mol
InChI Key: WYEJKSUBPQILJA-MDZDMXLPSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane core substituted with a sterically bulky 2,3,3-trimethylbutenyl group. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 234.13 g/mol. The tetramethyl groups on the dioxaborolane ring enhance thermal and hydrolytic stability, while the branched alkenyl substituent modulates reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2,3,3-trimethylbut-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-10(11(2,3)4)9-14-15-12(5,6)13(7,8)16-14/h9H,1-8H3/b10-9+

InChI Key

WYEJKSUBPQILJA-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(C)(C)C

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of chemistry and biology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C12H22B2O2
  • Molecular Weight : 226.11 g/mol

The presence of the dioxaborolane ring and its substituents contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with pinacol in the presence of a catalyst. The general procedure includes:

  • Dissolving boronic acid and pinacol in a suitable solvent (e.g., THF).
  • Stirring the mixture under controlled temperature conditions.
  • Purifying the product through standard techniques such as column chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
  • Case Study : A study demonstrated that a related dioxaborolane compound inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and promoting cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound:

  • Research Findings : In vitro tests have shown that dioxaborolanes possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Applications in Drug Development

Given its biological activities, this compound is being explored as a potential lead compound in drug development:

  • Drug Design : Its unique structure allows for modifications that can enhance potency and selectivity against target diseases.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent attached to the dioxaborolane ring critically determines the compound’s properties. Below is a comparative analysis:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties
4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane 2,3,3-Trimethylbut-1-en-1-yl C₁₃H₂₃BO₂ 234.13 High steric bulk improves selectivity in cross-couplings; moderate reactivity
4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane 3-Methylbut-1-en-2-yl C₁₁H₂₁BO₂ 208.09 Reduced steric hindrance increases reaction rates but lowers selectivity
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Isopropyl C₉H₁₉BO₂ 170.06 Simpler structure with lower steric bulk; limited to non-demanding reactions
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (Z)-Prop-1-en-1-yl C₉H₁₇BO₂ 168.04 Stereospecific reactivity in allylic substitutions; faster kinetics
4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane Fluorinated aryl group C₁₃H₁₂BF₇O₂ 344.04 Electron-withdrawing substituents enhance electrophilicity; used in fluorinated polymer synthesis

Key Trends

  • Steric Effects : The 2,3,3-trimethylbutenyl group in the target compound provides greater steric shielding than linear alkenyl or smaller substituents (e.g., isopropyl). This reduces side reactions in cross-couplings but may slow reaction rates compared to less hindered analogs .
  • Electronic Effects : Electron-donating substituents (e.g., alkyl groups) stabilize the boron center, while electron-withdrawing groups (e.g., fluorinated aryl) increase electrophilicity, broadening utility in diverse coupling reactions .
  • Solubility: Branched alkenyl groups (e.g., 2,3,3-trimethylbutenyl) improve solubility in non-polar solvents, facilitating homogeneous reaction conditions .

Suzuki-Miyaura Cross-Coupling

The target compound’s stability and selectivity make it ideal for synthesizing sterically demanding biaryl structures. For example, it outperforms 4,4,5,5-tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane in couplings with ortho-substituted aryl halides due to reduced homocoupling .

Polymer Chemistry

Unlike fluorinated analogs (e.g., C₁₃H₁₂BF₇O₂), the target compound is used in synthesizing alkyl-functionalized conjugated polymers, where steric bulk prevents backbone twisting .

Research Findings and Challenges

  • Catalytic Efficiency: Studies show that the 2,3,3-trimethylbutenyl group reduces catalytic turnover in some Pd-mediated reactions compared to less bulky derivatives .
  • Synthetic Accessibility : The compound’s synthesis requires precise control over alkenylboration conditions to avoid isomerization .

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